L-(-)-Idose
Description
Historical Context of L-Hexose Discovery and Synthesis
The study of hexoses was a foundational element in the emergence of organic chemistry in the 19th century. Early research focused on understanding the structure and synthesis of simple sugars, which share the empirical formula CH₂O. mdpi.com The full stereochemical complexity of the sixteen possible aldohexoses was elucidated through the groundbreaking work of Emil Fischer in the late 19th century. mdpi.comwikipedia.org Fischer's synthesis and structural proof of hexoses were achieved through a combination of chain-growth and chain-reduction reaction sequences, establishing the stereochemical relationships between the different isomers. mdpi.com
While D-sugars, particularly D-glucose, D-galactose, and D-mannose, are abundant in nature, their L-enantiomers are exceedingly rare. wikipedia.orgresearchgate.net This natural scarcity presented significant challenges for their study and utilization. For decades, access to L-hexoses was limited, hindering research into their biological roles. The development of synthetic methodologies to obtain these rare sugars became a major focus in carbohydrate chemistry. rsc.orgnih.gov A landmark achievement was the total synthesis of all eight L-hexoses by Masamune and Sharpless, which utilized an iterative asymmetric epoxidation of allylic alcohols. mdpi.comhkbu.edu.hk This and other subsequent de novo asymmetric syntheses provided rational, stereocontrolled routes to L-hexoses from achiral starting materials. mdpi.com More recent strategies have focused on developing cost-effective and high-yielding routes from abundant D-sugars through methods like epimerization or head-to-tail inversion. researchgate.netnih.gov These synthetic advancements have been crucial in making L-hexoses like L-Idose available for academic and pharmaceutical research. uq.edu.aunih.gov
Academic Significance in Rare Sugar Chemistry
L-(-)-Idose is a significant compound in the specialized field of rare sugar chemistry due to its unique structural properties and its role as a synthetic precursor. Although L-Idose itself is not naturally occurring, its C5-epimer, D-glucose, is the most abundant monosaccharide. wikipedia.orgcdnsciencepub.com The primary academic interest in L-Idose lies in its critical role as a synthetic intermediate for accessing L-iduronic acid (IdoA). nih.govnih.gov
L-iduronic acid is an essential uronic acid component of medically important glycosaminoglycans (GAGs) like heparin, heparan sulfate (B86663), and dermatan sulfate. nih.govtaylorfrancis.com These GAGs mediate a vast array of biological processes, and their functions are often dictated by the conformation of the IdoA residues within the polysaccharide chain. nih.govresearchgate.net However, the direct synthesis of GAG oligosaccharides using IdoA building blocks is challenging. Consequently, chemists often employ derivatives of L-Idose as synthons. These L-Idose units are incorporated into a growing GAG chain and then selectively oxidized at the C-6 position to form the desired L-iduronic acid residue at a later stage. nih.gov
The synthesis of L-Idose itself is a non-trivial challenge that has attracted considerable academic interest. nih.govuq.edu.au Its rarity and high cost have driven the development of numerous innovative synthetic strategies. uq.edu.auresearchgate.net These methods include:
One-carbon homologation from L-xylose. acs.org
Stereoselective reductions of D-glucuronide derivatives. uq.edu.au
Enzymatic production routes, often as part of the "Izumoring" concept for producing various rare sugars. researchgate.netresearchgate.net
The development of efficient synthetic routes to L-Idose and its derivatives is crucial for advancing the field of glycobiology. uq.edu.auacs.org Access to these building blocks allows researchers to construct complex GAG fragments with defined structures, which are indispensable tools for investigating protein-GAG interactions and elucidating the structure-activity relationships that govern biological processes. nih.govresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-Pentahydroxyhexanal |
| Appearance | Colorless Clear Liquid (in aqueous solution) |
| Density | 1.581 g/cm³ |
| Boiling Point | 527.10 °C |
| Synonyms | L-Idose, Idose, L- |
Data sourced from multiple references. biosynth.comcymitquimica.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
5934-56-5; 921-60-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-ZNVMLXAYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Advanced Synthesis Methodologies for L Idose and Its Derivatives
Stereocontrolled Chemical Synthesis from Precursors
Asymmetric Stereodivergent Synthesis of L-Hexoses
Substituent-Directed Radical Reduction Methodologies
A prominent strategy for the stereoselective synthesis of L-(-)-Idose derivatives involves the free radical reduction of C-5 brominated D-glucuronide precursors. This approach leverages the C-5 epimerization of readily available D-sugar derivatives. The success and stereochemical outcome of this radical reduction are critically dependent on the nature of the substituent at the anomeric position and other strategic locations within the sugar molecule.
Research has demonstrated that the presence of a β-fluoride substituent at the anomeric position, in conjunction with a methoxycarbonyl group at C-5, significantly enhances the stereoselectivity towards the desired L-ido configuration researchgate.netuq.edu.auresearchgate.netuq.edu.auchemrxiv.org. Density Functional Theory (DFT) calculations have elucidated the mechanistic underpinnings, suggesting that a combination of a transition state gauche effect and a specific tin-fluorine (Sn–F) interaction plays a pivotal role in directing the stereochemical outcome researchgate.netcdnsciencepub.com. In contrast, D-glucuronides bearing O-methyl or O-acetyl groups at the anomeric center typically yield mixtures of L-ido and D-gluco epimers, necessitating challenging chromatographic separations researchgate.netuq.edu.au.
Table 1: Influence of Anomeric Substituent on Radical Reduction Stereoselectivity
| Anomeric Substituent | Yield of L-ido Product (%) | Stereoselectivity (L-ido:D-gluco) | Key Reference(s) |
| β-Fluoride | 65-72 | Exclusive | researchgate.netuq.edu.au |
| O-Methyl | Mixture | Variable | researchgate.net |
| O-Acetyl | Mixture | Variable | researchgate.net |
Synthesis of Protected this compound Building Blocks
The construction of complex oligosaccharides, particularly GAGs, relies on the availability of precisely functionalized and protected monosaccharide building blocks. This compound derivatives, due to their rarity and specific roles in biological systems, require tailored synthetic approaches to generate these essential synthons.
Anhydro-L-(-)-Idose Derivatives as Synthons
1,6-Anhydro-β-L-idopyranoses represent a class of valuable synthons in carbohydrate synthesis. Their utility stems from the inherent conformational rigidity imparted by the anhydro bridge, which locks the pyranose ring into a specific conformation, thereby influencing stereochemical outcomes in subsequent glycosylation reactions. Furthermore, the 1,6-anhydro ring system provides dual protection for two hydroxyl groups and can be readily cleaved to liberate the primary hydroxyl group at C-6, facilitating convergent synthetic strategies chemrxiv.org.
The synthesis of these anhydro-L-idose derivatives often commences from readily available D-glucose precursors, typically involving a C-5 epimerization step. A common route involves the formation of an L-ido epoxide intermediate, which can subsequently undergo ring-opening and intramolecular glycosylation, sometimes in a single step under microwave irradiation, to yield the desired 1,6-anhydro-β-L-idopyranose derivative cicbiomagune.esnycu.edu.tw.
Thioglycoside Donors for Glycosylation
Thioglycosides are widely employed as glycosyl donors in the synthesis of complex carbohydrates due to their stability and tunable reactivity. This compound thioglycosides are particularly important for the construction of glycosaminoglycan oligosaccharides, where the L-ido configuration is essential for biological activity researchgate.netuq.edu.auresearchgate.netWeather information for locality: Puebla, administrative_area: Pueblaresearchgate.netresearchgate.netnih.gov.
The activation of these thioglycoside donors typically involves reagents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf) Weather information for locality: Puebla, administrative_area: Pueblaresearchgate.net. A notable characteristic of L-idose thioglycoside glycosylations is their temperature-dependent stereoselectivity. Studies have revealed that higher reaction temperatures tend to favor the formation of the α-glycoside linkage, while lower temperatures may lead to different stereochemical preferences Weather information for locality: Puebla, administrative_area: Pueblaresearchgate.netresearchgate.net. The presence of participating groups at the C-2 position, such as acyl esters, can significantly influence the stereochemical outcome by forming intermediate acyloxonium ions, although their effectiveness can vary depending on the acceptor's nucleophilicity and steric environment researchgate.netresearchgate.net.
Table 2: L-Idose Thioglycoside Glycosylation Stereoselectivity
| Reaction Conditions (Temperature) | Donor Type | Acceptor Type | α:β Ratio (approx.) | Yield (%) | Key Reference(s) |
| Low Temperature | L-Idose Thioglycoside | Simple Alcohol | ~1:1.5 | High | researchgate.net |
| High Temperature | L-Idose Thioglycoside | Simple Alcohol | ~1.5:1 | High | researchgate.net |
| NIS/TMSOTf, -25 °C | L-Idose Thioglycoside | Diacetone-D-gluco- furanose | 1:8.7 (cis:trans) | 87% | acs.org¹ |
| NIS/TMSOTf, 25 °C | L-Idose Thioglycoside | Simple Alcohol | ~1:1 | High | researchgate.net |
¹ Note: Reference acs.org discusses D-fucose, but illustrates the principle of temperature and concentration effects on stereoselectivity relevant to L-idose donors.
Azido-Containing L-Idose Derivatives
Azido-containing L-idose derivatives serve as versatile building blocks, particularly as hetero-bifunctional spacers, enabling diverse chemical modifications and conjugations diva-portal.org. The azido (B1232118) group is highly valuable due to its participation in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) diva-portal.orgsigmaaldrich.com.
Specific examples include 6-azido-6-deoxy-L-idose, which possesses a reactive hemiacetal terminus that can react with nucleophiles (e.g., amines) and an azido group at the other terminus for click chemistry diva-portal.org. The synthesis of such derivatives often involves the introduction of the azide (B81097) moiety through nucleophilic substitution of a suitable leaving group, such as a triflate, on a protected L-idose precursor mdpi.comgoogle.com. While specific yields for L-idose derivatives are not always explicitly detailed for every step in the literature, analogous syntheses of azido-containing D-sugars often report high yields for the azide introduction step sigmaaldrich.commdpi.comgoogle.com. The synthesis of 5-amino-3,6-anhydro-5-deoxy-L-idose derivatives also falls under this category, providing access to amino-functionalized L-idose scaffolds nih.gov.
Table 3: Synthesis of Azido-Containing L-Idose Derivatives
| Derivative | Synthesis Method | Yield (%) | Key Application/Feature | Key Reference(s) |
| 6-Azido-6-deoxy-L-idose | Nucleophilic substitution of a triflate with azide; C-glycosylation of EGCG with 6-azido-L-idose. | Not specified for L-idose; high yields for analogous D-sugars | Hetero-bifunctional spacer, click chemistry | diva-portal.org |
| 5-Amino-3,6-anhydro-5-deoxy-L-idose | Reduction of hydrazine (B178648) derivatives | Not specified | Amino sugar synthesis | nih.gov |
| 3'-Azido-3'-deoxy-L-nucleosides | Azidation of a tosylate precursor, followed by hydrolysis, acetylation, coupling with bases, deacetylation, and reduction | Not specified | Nucleoside synthesis, potential biological applications | mdpi.com |
Stereochemical Analysis and Conformational Studies of L Idose
Pyranose Ring Conformational Equilibria
The six-membered pyranose ring of L-idose is not static; it exists as a dynamic equilibrium of various conformations. The principal forms in this equilibrium are the two chair conformations, along with several non-chair forms, including boat and skew-boat conformations.
The two primary chair conformations of L-idose are the ⁴C₁ and ¹C₄ forms. In the ⁴C₁ conformation of L-idopyranose, the substituents at C1, C2, and C3 are in axial positions, while the C4 hydroxyl group and the C5 hydroxymethyl group are equatorial. Conversely, the ¹C₄ conformation places the C1, C2, and C3 substituents in equatorial positions, with the C4 and C5 substituents becoming axial. Due to steric hindrance from the axial substituents, the ¹C₄ chair is generally the more stable and thus more populated conformation for L-idose and its derivatives in solution. universiteitleiden.nlrsc.org
The interconversion between the ⁴C₁ and ¹C₄ chairs is a complex process that necessitates passing through higher-energy transition states, which include various boat and skew-boat conformations. nih.gov Computational studies using density functional theory have elucidated these pathways, showing that the transition does not occur directly but rather through a series of intermediate, less stable conformations. nih.gov
Besides the chair forms, L-idose can adopt a variety of non-chair conformations, with the skew-boat (S) and boat (B) forms being the most significant. There is a general consensus that the conformational space accessible to the idopyranose ring includes a ²S₀ skew-boat conformation in addition to the two canonical chair forms. ru.nl The conformational equilibrium of L-iduronic acid, a derivative of L-idose, is often described as a three-state equilibrium involving the ¹C₄, ⁴C₁, and ²S₀ conformations. ru.nl
Computational analyses have identified several key intermediate conformations in the interconversion pathways. For instance, the interconversion of α-L-idopyranose from the ⁴C₁ chair can proceed through conformations such as B₃,₀ (a boat form) and ¹S₃ (a skew-boat form). nih.gov Studies have shown that the conformers ⁴C₁, ²S₀, and B₃,₀ have comparable energies, while the ¹S₃ conformation is of higher energy. nih.gov The plasticity of the idopyranose ring is such that the (skew-)boat conformation can adapt to the substitution pattern of the ring. researchgate.net
The transition between different conformations of the L-idose pyranose ring requires surmounting specific energy barriers. These barriers dictate the kinetics of the conformational exchange. Density functional theory calculations have been employed to determine the energies of the various conformations and the transition states that connect them. nih.gov
The most plausible pathway for the ring interconversion of the α-L-idopyranose ring is between the ⁴C₁ and B₃,₀ conformations, passing through an E₃ envelope transition state. This process has an associated energy barrier of 5.21 kcal/mol. nih.gov The relative energies of the stable conformers and the energy barriers for their interconversion are crucial for understanding the dynamic behavior of L-idose in different chemical environments.
Calculated Relative Energies of α-L-Idopyranose Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| ⁴C₁ | 0.00 |
| ²S₀ | ~0.00 |
| B₃,₀ | ~0.00 |
| ¹S₃ | Higher Energy |
Calculated Energy Barrier for the ⁴C₁ to B₃,₀ Interconversion of α-L-Idopyranose
| Transition | Transition State | Energy Barrier (kcal/mol) |
|---|---|---|
| ⁴C₁ ↔ B₃,₀ | E₃ | 5.21 |
Influence of Substituents and Protecting Groups on Conformational Preferences
The conformational equilibrium of the L-idose pyranose ring is highly sensitive to the nature and stereochemistry of its substituents and any protecting groups that may be present. These modifications can alter the steric and electronic environment of the ring, thereby shifting the equilibrium towards one conformation over others.
For instance, in the context of glycosaminoglycans like heparin, the sulfation pattern of the iduronic acid moiety and adjacent glucosamine (B1671600) units significantly influences the conformational equilibrium. ru.nlresearchgate.net This modulation of the conformational state is believed to be critical for the biological activity of these molecules.
The use of protecting groups in the chemical synthesis of L-idose derivatives also has a profound impact on conformational preferences. Bulky protecting groups, such as silyl (B83357) ethers or benzylidene acetals, can introduce significant steric strain that favors conformations minimizing these unfavorable interactions. For example, conformationally locking a glucuronic acid acceptor (a C-5 epimer of L-idose) in a ¹C₄ chair conformation through the use of specific protecting groups has been shown to be advantageous in glycosylation reactions. universiteitleiden.nlrsc.org The choice of protecting groups can thus be a powerful tool to control the conformation and, consequently, the reactivity of L-idose-derived building blocks in organic synthesis.
Correlation of Conformational Flexibility with Chemical Reactivity
The conformational flexibility of L-idose is not merely a structural curiosity; it is intrinsically linked to its chemical reactivity and its role in biological recognition processes. The accessibility of different conformations can expose or shield reactive functional groups, thereby influencing the stereochemical outcome of reactions.
A prominent example of this correlation is observed in glycosylation reactions involving L-idose and its derivatives as acceptors. It is well-established in heparin synthesis that L-idose/L-iduronic acid acceptors, which predominantly adopt a ¹C₄ chair conformation, lead to excellent α-selectivity in glycosylations with glucosazide donors. universiteitleiden.nlresearchgate.net In the ¹C₄ conformation, the C4-hydroxyl group is positioned in a more sterically accessible equatorial orientation, facilitating the approach of the glycosyl donor from the α-face. This phenomenon, known as double stereodifferentiation, highlights how the conformational preference of the acceptor can dictate the stereochemical outcome of a glycosylation. universiteitleiden.nl
Furthermore, the ability of the idopyranose ring to transition between different conformations is thought to be a key feature in the binding of glycosaminoglycans to proteins. The conformational plasticity allows these complex carbohydrates to adapt their shape to fit into binding pockets of enzymes and other protein receptors, a process that is central to their biological function. researchgate.net This suggests that the conformational flexibility of L-idose is a crucial aspect of the "Sugar Code" that governs molecular recognition events. ru.nl
Chemical Reactivity and Mechanistic Investigations of L Idose Derivatives
Glycosidation Reactions
Glycosidation reactions are fundamental for linking carbohydrate units to form oligosaccharides. The stereochemical outcome of these reactions, specifically the anomeric selectivity (α vs. β linkage), is critical for biological activity. L-Idose donors present unique challenges and opportunities in achieving controlled glycosylation.
Anomeric Stereoselectivity in O-Glycosylation
The anomeric stereoselectivity in the O-glycosylation of L-Idose derivatives is often influenced by a combination of factors inherent to the L-Idose configuration and the reaction conditions. Studies have indicated that glycosylations employing simple L-ido-configured donors, particularly thioglycosides, with simple alcohol acceptors frequently result in incomplete stereocontrol, yielding mixtures of both 1,2-trans (α-L) and 1,2-cis (β-L) glycosidic linkages. uq.edu.au This observation suggests that neighboring group participation (NGP) may play a less dominant role with less nucleophilic acceptors. However, when these same L-Idose donors are reacted with more complex monosaccharide acceptors, exclusive formation of the desired 1,2-trans glycosidic linkages is often achieved. uq.edu.au Density functional theory (DFT) calculations provide insight, revealing that the non-stereoselective addition of the acceptor to the intermediate oxocarbenium ion competes with the stereospecific addition to the acyloxonium ion intermediate, thereby influencing the observed product ratios. uq.edu.au
Table 1: Anomeric Stereoselectivity in L-Idose Glycosylation with Simple Acceptors
| Glycosyl Donor Type | Promoter/Activator | Acceptor | Solvent | Temperature (°C) | α:β Ratio (approx.) | Yield (%) | Reference |
| L-Idose thioglycoside | NIS/TMSOTf | Methanol | DCM | Ambient | Mixture | Varies | researchgate.net |
| L-Idose thioglycoside | NIS/TMSOTf | Methanol | DCM | Higher | Increased α | Varies | researchgate.net |
| L-Idose thioglycoside | NIS/TMSOTf | Simple alcohol | DCM | Low | Mixture (1,2-trans/cis) | Varies | uq.edu.au |
| L-Idose thioglycoside | NIS/TMSOTf | Complex acceptor | DCM | Low | Exclusive 1,2-trans | Varies | uq.edu.au |
DCM: Dichloromethane; NIS: N-iodosuccinimide; TMSOTf: Trimethylsilyl (B98337) trifluoromethanesulfonate.
Role of Neighboring Group Participation in Stereochemical Control
Neighboring group participation (NGP) is a well-established strategy in carbohydrate chemistry to control the stereochemistry of glycosidic bond formation. For L-Idose donors, acyl protecting groups at the C-2 position are typically expected to participate, leading to the formation of an intermediate acyloxonium or dioxolenium ion, which directs the incoming nucleophile (acceptor) to attack from the opposite face, thus favoring the 1,2-trans glycosidic linkage. researchgate.netuq.edu.aubeilstein-journals.org For L-ido-configured donors, where the C-2 substituent is axial, participation can lead to the formation of a 1,2-trans-axial glycosidic bond. acs.org
Table 2: Influence of Neighboring Group Participation on L-Idose Glycosylation
| Glycosyl Donor (C-2 Group) | Acceptor Type | Promoter/Activator | Solvent | Observed Linkage (α/β) | Role of NGP | Reference |
| L-Idose (C-2 Acyl) | Simple alcohol | NIS/TMSOTf | DCM | Mixture (1,2-trans/cis) | Lesser | uq.edu.au |
| L-Idose (C-2 Acyl) | Complex acceptor | NIS/TMSOTf | DCM | Exclusive 1,2-trans | Dominant | uq.edu.au |
| L-Idose (C-2 Benzoyl) | Diacetone-d-glucofuranose | NIS/TMSOTf | DCM | Mixture (1,2-trans/cis) | Moderate | acs.org |
Temperature-Dependent Anomeric Selectivity Mechanisms
The reaction temperature can significantly influence the anomeric selectivity of glycosylation reactions involving L-Idose donors. When L-Idose thioglycosides are activated using systems like NIS and TMSOTf in the presence of methanol, the stereoselectivity of O-glycosylation exhibits a notable dependence on temperature. researchgate.netnih.govresearchgate.net Specifically, higher reaction temperatures have been observed to promote an increased preference for the formation of the α-glycoside. researchgate.netnih.govresearchgate.net Mechanistic investigations, including variable-temperature NMR spectroscopy and DFT calculations, suggest that this temperature-dependent selectivity arises from differences in the entropy and energy terms of competing reaction pathways. researchgate.netnih.gov As the temperature increases, neighboring group participation, leading to the formation of an acyloxonium ion intermediate, becomes a more dominant pathway, thereby enhancing the selectivity for the α-anomer. researchgate.netnih.gov This kinetic phenomenon is thought to be applicable to other glycosylation reactions where higher temperatures favor α-glycoside formation.
Table 3: Temperature Effects on L-Idose Glycosylation Stereoselectivity
| Glycosyl Donor Type | Promoter/Activator | Acceptor | Solvent | Temperature (°C) | Observed α:β Ratio Trend | Reference |
| L-Idose thioglycoside | NIS/TMSOTf | Methanol | DCM | Low | Lower α-selectivity | researchgate.netnih.gov |
| L-Idose thioglycoside | NIS/TMSOTf | Methanol | DCM | High | Higher α-selectivity | researchgate.netnih.gov |
| L-Idopyranosyl donor | NIS/TMSOTf | Simple alcohol | DCM | Varied | Increased α with temp. | acs.org |
Solvent and Concentration Effects on Glycosidation Outcomes
Solvent choice is also influential. Polar solvents, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), can stabilize intermediate oxocarbenium ions, thereby promoting the formation of 1,2-trans glycosidic linkages. cicbiomagune.escdnsciencepub.com For instance, specific solvent mixtures like CH₂Cl₂–MeCN–EtCN have been shown to yield high α-selectivity, potentially due to nitrile solvent assistance in forming oxazolinium ions. cdnsciencepub.com DMF, when used as a co-solvent, has also been reported to enhance α-selectivity, possibly through the formation of equilibrating α/β-glycosyl-O-imidates. cdnsciencepub.com Non-polar solvents, on the other hand, may favor the formation of 1,2-cis linkages. cicbiomagune.es
Table 4: Solvent and Concentration Effects on L-Idose Glycosylation
| Glycosyl Donor Type | Promoter/Activator | Acceptor | Solvent System | Concentration (M) | Acceptor:Donor Ratio | α:β Ratio (approx.) | Yield (%) | Reference |
| L-Idopyranosyl donor | NIS/TMSOTf | Diacetone-d-glucofuranose | DCM | Low | Varied | Higher 1,2-trans | Varies | acs.orgresearchgate.net |
| L-Idopyranosyl donor | NIS/TMSOTf | Diacetone-d-glucofuranose | DCM | High | Varied | Lower 1,2-trans | Varies | acs.orgresearchgate.net |
| L-Idose thioglycoside | NIS/TMSOTf | Methanol | DCM:MeCN:EtCN (1:2:1) | Not specified | Not specified | High α | Varies | cdnsciencepub.com |
| L-Idose thioglycoside | NIS/TMSOTf | Acceptor | DCM + DMF (varying equiv) | Not specified | Not specified | Enhanced α | Varies | cdnsciencepub.com |
Transformations and Derivatizations
Beyond glycosylation, the selective functionalization of L-Idose derivatives is crucial for their utility. A key transformation is the oxidation of the primary alcohol at the C-6 position to a carboxylic acid, yielding L-iduronic acid.
Selective Oxidation at C-6 for L-Iduronic Acid Elaboration
L-Iduronic acid (IdoA) is a vital component of GAGs, and its synthesis often involves the selective oxidation of L-Idose residues at the C-6 position. nih.govresearchgate.netacs.org This transformation is typically performed either on protected L-Idose building blocks before their incorporation into oligosaccharide chains or on L-Idose residues already present within a synthesized GAG structure. nih.govresearchgate.net
Various methods can achieve this selective oxidation. For instance, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) mediated oxidation, often in conjunction with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) or sodium hypochlorite (B82951) (NaOCl) under controlled pH conditions, has been successfully employed to convert protected L-Idose derivatives at C-6 into their corresponding uronic acid forms in good yields. cicbiomagune.esacs.org Alternatively, periodate (B1199274) oxidation of vicinal diols, followed by reduction and further chemical manipulations, has also been utilized to access L-iduronic acid derivatives. nih.gov For example, periodate oxidation of protected L-Idose derivatives at the C-6 position has been reported to yield protected L-iduronic acid with high efficiency.
Table 5: Selective Oxidation of L-Idose Derivatives at C-6
| L-Idose Derivative (Protected) | Oxidizing Agent/System | Conditions | Yield of L-Iduronic Acid Derivative (%) | Reference |
| 6-O-TBDPS derivative | TEMPO/BAIB | Aqueous/biphasic system | Good | cicbiomagune.es |
| Protected L-Idose | TEMPO/NaOCl | Aqueous, pH 10 | Good | acs.org |
| Protected D-Idose (C-6 OH) | NaIO₄ (silica-supported) | Dichloromethane | 89 (for D-Idose precursor) | |
| Acetylenic L-Idose derivative | Ozonolysis | Followed by further steps (e.g., lactone formation) | Varies | nih.gov |
TBDPS: tert-Butyldiphenylsilyl; BAIB: [bis(acetoxy)iodo]benzene; NaIO₄: Sodium periodate.
Compound List:
L-(-)-Idose
L-Iduronic Acid (IdoA)
L-Idose thioglycoside
L-Idopyranosyl donor
Diacetone-d-glucofuranose
L-Idose (C-2 Acyl)
L-Idose (C-2 Benzoyl)
L-Idopyranosyl donor (Donor 27)
Diacetone-d-glucofuranose (Acceptor 28)
6-O-TBDPS derivative
TEMPO
BAIB
NaOCl
NaIO₄
Reactions Involving Acyclic Forms of this compound
This compound, a C-5 epimer of D-glucose, exhibits distinct chemical reactivity, particularly concerning its acyclic (open-chain) form. In aqueous solutions, like other monosaccharides, L-idose exists in an equilibrium between its cyclic hemiacetal and acyclic aldehyde forms. However, L-idose is characterized by a significantly higher proportion of its acyclic aldehyde form compared to D-glucose. This prevalence of the open-chain aldehyde structure profoundly influences its participation in various chemical and biochemical reactions, offering unique avenues for mechanistic investigation.
Nature and Prevalence of the Acyclic Form
Monosaccharides in solution are not static structures but rather exist as dynamic equilibria of different forms. For aldoses such as L-idose, this equilibrium involves cyclic pyranose or furanose forms and the acyclic aldehyde form. The relative stability and population of these forms are dictated by factors such as stereochemistry and the specific sugar.
Research indicates that L-idose possesses a markedly higher concentration of its free aldehyde form in aqueous solution than D-glucose. While D-glucose typically exists with less than 1% in its open-chain form, L-idose exhibits a substantially greater percentage of its acyclic aldehyde structure. This difference is a key factor in understanding the distinct reactivity profiles of these two hexoses.
Table 1: Prevalence of Acyclic Forms in Solution
| Sugar | Percentage of Acyclic (Aldehyde) Form | Source |
| L-Idose | 8.77 x 10⁻² % | unipi.it |
| D-Glucose | 1.28 x 10⁻³ % | unipi.it |
The higher concentration of the acyclic aldehyde in L-idose solutions means that reactions dependent on this form occur more readily or with greater efficiency, as there is a larger pool of reactive species available at any given time.
Reactivity in Enzymatic Systems
The increased presence of the acyclic form of L-idose makes it a particularly interesting substrate for enzymes that recognize the aldehyde functionality. A prominent example is aldose reductase (AR), an enzyme involved in the polyol pathway and implicated in diabetic complications. Studies have shown that L-idose is an efficient substrate for AR, often serving as a superior alternative to D-glucose for kinetic characterization and inhibition studies.
The higher concentration of the free aldehyde form of L-idose contributes to its kinetic behavior with AR. While the catalytic turnover rate (kcat) for L-idose is often comparable to that of D-glucose, the Michaelis constant (KM), which reflects the substrate's apparent affinity for the enzyme, can be significantly lower for L-idose, particularly with certain AR isoforms. This suggests that the enzyme can bind and process the acyclic form of L-idose more effectively due to its greater availability.
Table 2: Kinetic Parameters with Aldose Reductase
| Enzyme Source | Substrate | KM (µM) |
| Bovine Lens AR (bAR) | D-Glucose | 0.9 |
| Bovine Lens AR (bAR) | L-Idose | 0.7 |
| Human Recombinant AR (hAR) | D-Glucose | 2.6 |
| Human Recombinant AR (hAR) | L-Idose | 3.5 |
The data indicates that in some cases, L-idose exhibits a higher apparent affinity (lower KM) for aldose reductase compared to D-glucose, a phenomenon directly linked to its higher free aldehyde concentration unipi.itnih.gov. Furthermore, the cyclic hemiacetal form of L-idose can exert a partial non-classical competitive inhibition on the reduction of its own free aldehyde form by AR, illustrating the interplay between the different forms of the sugar in enzymatic reactions unipi.it.
Reactivity in Chemical Transformations
The acyclic aldehyde form of L-idose is also a key participant in various chemical reactions. Its aldehyde group is susceptible to nucleophilic attack, a fundamental reaction pathway for aldehydes. For instance, in the synthesis of modified sugars, such as 6-azido-6-deoxy-L-idose, the hemiacetal (acyclic form) terminus can react with nucleophiles. Specifically, it can undergo reactions like oxime formation with amino groups, demonstrating its utility in creating functionalized carbohydrate probes nih.gov.
The Fischer-Sowden reaction, which involves the addition of nitromethane (B149229) to aldoses, has been applied to L-idose. This reaction proceeds via the acyclic aldehyde form, leading to the formation of 1-deoxy-1-nitroheptitol epimers. The stereoselectivity of this reaction is influenced by the configuration of the aldose, highlighting how the specific stereochemistry of L-idose's acyclic form dictates reaction outcomes cdnsciencepub.com.
Moreover, classic carbohydrate transformations like the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose by one carbon atom, would involve the reaction of the acyclic aldehyde form. For example, L-xylose, an aldopentose, can undergo this reaction to yield a mixture of L-gulose and L-idose, demonstrating the role of the acyclic aldehyde in carbon homologation libretexts.org.
Mechanistic Insights from Acyclic Reactivity
The enhanced reactivity of L-idose stemming from its greater proportion of the acyclic form provides valuable mechanistic insights. The higher concentration of the aldehyde group means that reactions proceeding through this intermediate are kinetically favored. This is crucial for understanding carbohydrate-enzyme interactions, as seen with aldose reductase, where the enzyme's active site likely interacts with the free aldehyde.
The ability of the acyclic form to undergo nucleophilic additions, such as in the Fischer-Sowden reaction or in the formation of oximes, underscores the electrophilic nature of the carbonyl carbon in the aldehyde group. The specific stereochemical configuration of L-idose's acyclic form influences the stereochemical outcome of these reactions, allowing for the synthesis of specific derivatives and providing a basis for understanding stereoselective synthesis strategies in carbohydrate chemistry. The equilibrium between cyclic and acyclic forms also implies that reactions consuming the acyclic form will drive the equilibrium to produce more of it, a principle that governs many carbohydrate transformations.
Compound List:
this compound
D-Glucose
Aldose Reductase (AR)
6-Azido-6-deoxy-L-idose
L-Xylose
L-Gulose
Nitromethane
Computational and Theoretical Studies of L Idose
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful quantum mechanical method for investigating the electronic structure and energetics of L-Idose and its derivatives. These calculations provide fundamental insights into the molecule's behavior at the atomic level.
Elucidation of Conformational Interconversion Pathways and Transition States
DFT calculations have been instrumental in mapping the intricate potential energy surface of L-Idose, particularly its pyranose form. Research on α-L-idopyranose has revealed multiple interconversion pathways between its various ring conformations. The 4C1 chair conformation can transition to other forms, such as the B3,O boat and 1S3 skew-boat, through several distinct paths. These pathways are influenced by the orientation of the hydroxyl and primary alcohol groups, which in turn affects the intramolecular hydrogen-bonding network.
A detailed study employing the B3LYP functional with the 6-31G** basis set for geometry optimizations and the 6-311++G** basis set for energy evaluations has elucidated these pathways. The calculations identified that the 4C1, 2SO, and B3,O conformers possess similar energies, while the 1S3 conformer is energetically less favorable. The most plausible interconversion was found to occur between the 4C1 chair and the B3,O boat conformation via an E3 envelope transition state. This process has a calculated energy barrier of 5.21 kcal/mol. researchgate.net
Calculated Relative Energies of α-L-Idopyranose Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 4C1 | 0.00 |
| 2SO | ~0.00 |
| B3,O | ~0.00 |
| 1S3 | Higher Energy |
Relative energies of various α-L-idopyranose conformers calculated at the B3LYP/6-311++G** level. researchgate.net
Prediction of Stereoselectivity in Synthetic Reactions
DFT calculations have also been successfully applied to predict and rationalize the stereoselectivity of synthetic reactions leading to L-idose derivatives. A notable example is the stereoselective synthesis of L-iduronide, a derivative of L-idose, from D-glucuronide precursors. DFT studies have shown that the choice of substituents on the pyranose ring plays a critical role in directing the stereochemical outcome of radical reduction reactions.
Specifically, a combination of a β-fluoride at the anomeric position and a methoxycarbonyl group at the C-6 position was found to be key in achieving high selectivity for the L-ido product. DFT calculations of the transition states for the radical reduction revealed that this specific substitution pattern stabilizes the transition state leading to the L-ido configuration. The stereoselectivity is attributed to a combination of a transition state gauche effect and a favorable interaction between the tin reagent and the anomeric fluorine atom. researchgate.net These theoretical predictions have guided the development of efficient synthetic routes to L-idose derivatives, demonstrating the predictive power of DFT in synthetic carbohydrate chemistry. researchgate.netnih.gov
Effect of Anomeric Substituent on Stereoselectivity
| Anomeric Substituent | Product Ratio (L-ido : D-gluco) | Reference |
|---|---|---|
| β-Fluoride | Exclusive L-ido product | researchgate.net |
| O-Methyl | Mixture of isomers | researchgate.net |
| O-Acetyl | Mixture of isomers | researchgate.net |
Experimentally observed stereoselectivity in the synthesis of L-iduronide derivatives, rationalized by DFT calculations. researchgate.net
Analysis of Hyperconjugative Effects
Hyperconjugative effects, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, are crucial in determining the conformation and reactivity of carbohydrates. In the context of L-idose, these stereoelectronic interactions have been proposed as a key factor explaining the stereoselectivity observed in the synthesis of its derivatives.
While a direct Natural Bond Orbital (NBO) analysis of L-(-)-Idose itself is not extensively reported in the literature, the role of hyperconjugation has been inferred from DFT studies on related synthetic intermediates. For instance, in the radical reduction of 5-C-bromo-D-glucuronides, the preference for the L-ido product when an anomeric β-fluoride is present has been partly attributed to hyperconjugative interactions that stabilize the corresponding transition state. nih.gov These interactions, often associated with the anomeric effect, influence the geometry and energy of the transition states, thereby dictating the stereochemical outcome of the reaction. A comprehensive NBO analysis would be valuable to quantify these donor-acceptor interactions and provide a more detailed picture of the electronic factors at play.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations offer a powerful approach to study the dynamic behavior of L-Idose in solution, providing insights into its conformational ensembles and interactions with the solvent that are not accessible through static DFT calculations.
Characterization of Conformational Ensembles in Solution
Due to its unique stereochemistry with three axial hydroxyl groups in the 1C4 chair conformation, L-idose and its derivatives are known for their significant conformational flexibility in aqueous solution. MD simulations have been employed to characterize the equilibrium between different chair and skew-boat conformers.
Extensive microsecond-long MD simulations of L-iduronic acid (IdoA), the C-6 carboxylated form of L-idose, have revealed that the 1C4 and 4C1 chair conformations are in dynamic equilibrium, interconverting on a microsecond timescale. These simulations predicted that the 1C4 conformer is lower in free energy than the 4C1 form. Furthermore, the simulations indicated that the 2SO skew-boat conformation is less populated than previously thought. nih.gov Similar studies on methyl α- and β-L-idopyranosides have shown that the α-anomer exists as a mixture of 1C4 (85%) and 4C1 chairs, while the β-anomer almost exclusively adopts the 1C4 conformation (>99%). The slower interconversion rate in the β-anomer was attributed to the structuring of water molecules around the sugar.
Conformational Populations of Idose Derivatives in Solution from MD Simulations
| Compound | 1C4 Population (%) | 4C1 Population (%) | Other Conformers | Reference |
|---|---|---|---|---|
| L-Iduronic Acid (IdoA) | Dynamic equilibrium, 1C4 is lower in free energy | 2SO (less populated) | nih.gov | |
| Methyl α-L-idopyranoside | 85 | ~15 | - | |
| Methyl β-L-idopyranoside | >99 | <1 | - |
Conformational populations of idose derivatives in aqueous solution as determined by molecular dynamics simulations.
Force Field Validation for Accurate Carbohydrate Modeling
The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. For carbohydrates, force fields like GLYCAM and CHARMM are widely used. The validation of these force fields for idose and its derivatives is crucial for obtaining reliable simulation results.
Studies on L-iduronic acid have shown that simulations using the GLYCAM force field can successfully predict the dynamic equilibrium of its conformers. However, slight discrepancies between the simulated and experimentally determined NMR vicinal couplings suggested that the force field might slightly overestimate the population of the 4C1 chair. nih.gov This highlights the ongoing need for refinement and validation of carbohydrate force fields. The CHARMM force field has also been shown to reliably model the ring puckering of a diverse set of monosaccharides, including idose, accurately capturing the subtle energy balance between the 4C1 and 1C4 chair conformations. This agreement with experimental data provides confidence in using these force fields for modeling complex glycans containing idose residues.
Time-Averaged Distance Restrained Molecular Dynamics
Time-Averaged Distance Restrained Molecular Dynamics (MD) is a computational simulation technique that is particularly useful for refining the three-dimensional structures of molecules in solution by incorporating experimental data, typically derived from Nuclear Magnetic Resonance (NMR) spectroscopy. uni-hamburg.deuconn.edu This method addresses a key limitation of standard MD simulations where restraints are applied to instantaneous distances, which can overly restrict molecular motion and may not accurately represent the dynamic nature of molecules in solution. uni-hamburg.degromacs.org
In the context of this compound, which exhibits significant conformational flexibility, this technique could be particularly insightful. Experimental NMR data, such as Nuclear Overhauser Effect (NOE) measurements, provide information about the average distances between protons. nih.gov These experimental distances are not fixed but are averaged over time as the molecule tumbles and flexes in solution. uni-hamburg.debohrium.com
The core principle of the time-averaged distance restraint method is to apply a penalty to the simulation not based on the instantaneous distance between two atoms, but on a running average of that distance over a specific time window. bohrium.com This allows the molecule to transiently violate a specific distance restraint, as long as the time-averaged distance remains consistent with the experimental data. gromacs.org This approach enables a more extensive sampling of the conformational space available to the molecule. bohrium.com
The implementation of time-averaged restraints in an MD simulation is governed by two key parameters: the force constant and the memory decay time. The force constant determines the magnitude of the penalty applied when the time-averaged distance deviates from the experimental value, while the memory decay time defines the time window over which the averaging is performed. uni-hamburg.de
While direct applications of time-averaged distance restrained MD simulations specifically to this compound are not extensively documented in publicly available research, the methodology holds significant potential. For instance, if this compound were part of a larger oligosaccharide or bound to a protein, NMR-derived distance restraints could be used to model its conformation and dynamics within that complex biological environment. This would provide a more realistic representation of its behavior than what could be achieved with conventional MD simulations alone.
Quantum Molecular Modeling Approaches
Quantum Molecular Modeling encompasses a range of computational methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. nih.gov These approaches, such as ab initio calculations and Density Functional Theory (DFT), provide a more fundamental and often more accurate description of molecular systems compared to classical molecular mechanics. nih.govresearchgate.net
Density Functional Theory (DFT) has been effectively utilized to investigate the conformational properties of L-Idose. DFT calculations focus on the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy that makes it suitable for studying carbohydrates. nih.govresearchgate.net
A notable application of DFT to L-Idose has been in the detailed analysis of the pyranose ring's conformational interconversion pathways. Research in this area has provided valuable insights into the relative energies of different chair and boat conformations and the energy barriers that separate them.
One study systematically investigated the interconversion of the α-L-idopyranose ring from the 4C1 chair conformation to other forms, such as the B3,O boat and 1S3 skew-boat conformations. The calculations were performed at the B3LYP/6-31G** level of theory for geometry optimizations and the B3LYP/6-311++G** level for energy evaluations.
The findings from these DFT calculations revealed that the 4C1, 2SO, and B3,O conformers have similar energies, while the 1S3 conformer is higher in energy. The study also identified the transition states connecting these conformations and calculated the energy barriers for interconversion. The most plausible pathway for the ring interconversion from the 4C1 chair was found to proceed through an E3 envelope transition state to the B3,O boat conformation, with a calculated energy barrier of 5.21 kcal/mol.
The following table summarizes the relative energies of the different conformers of α-L-idopyranose as determined by DFT calculations. The 4C1 conformation is used as the reference with a relative energy of 0.00 kcal/mol.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 4C1 | 0.00 |
| 2SO | Similar to 4C1 |
| B3,O | Similar to 4C1 |
| 1S3 | Higher than other conformers |
These quantum molecular modeling studies provide a detailed picture of the intrinsic conformational preferences of L-Idose, which is crucial for understanding its interactions and reactivity. The quantitative data on conformational energies and interconversion barriers obtained from these theoretical approaches are essential for building a comprehensive understanding of the chemical biology of this unique sugar.
L Idose As a Chiral Building Block in Complex Carbohydrate Synthesis
Applications in Glycosaminoglycan (GAG) Oligosaccharide Synthesis
Glycosaminoglycans (GAGs) are complex, highly sulfated polysaccharides essential for numerous physiological processes, including cell signaling, tissue structure maintenance, and anticoagulation nih.govresearchgate.netnih.govrsc.org. Their synthesis presents significant challenges due to the structural heterogeneity, including variations in monosaccharide composition, sulfation patterns, and conformational flexibility. L-Idose derivatives serve as critical synthons for introducing the characteristic L-iduronic acid residues into GAG chains.
Construction of Heparan Sulfate (B86663) Oligosaccharide Fragments
Heparan sulfate (HS) is a linear polysaccharide composed of repeating disaccharide units, typically alternating between α-L-iduronic acid (or β-D-glucuronic acid) and N-acetyl or N-sulfo-α-D-glucosamine nih.gov. The conformational plasticity of L-IdoA residues is crucial for HS's ability to mediate diverse protein interactions, influencing processes like cell growth, differentiation, and immune responses researchgate.netresearchgate.netnih.govrsc.org. The synthesis of well-defined HS oligosaccharide fragments is vital for structure-activity relationship studies and for developing HS mimetics iiserpune.ac.inacs.org.
L-Idose derivatives have been employed to construct these HS fragments. For instance, L-Idose thiophenol donors and β-L-idopyranosyl acceptors have been synthesized and utilized in [2+2] glycosylation strategies to create L-Idose-based homo-oligosaccharides, which serve as potential HS glycomimetics with tunable sulfation patterns iiserpune.ac.in. Furthermore, solid-phase synthesis approaches have evaluated various iduronic acid and idose donors for the sequential assembly of HS precursors, aiming to create libraries of oligosaccharides with defined sequences and sulfation patterns acs.org. The development of L-IdoA/L-Ido components is thus central to advancing the modular assembly of HS acs.org.
Synthesis of Dermatan Sulfate Motifs
Dermatan sulfate (DS) is another important GAG, characterized by repeating disaccharide units that include L-iduronic acid linked to N-acetylgalactosamine wikipedia.orgresearchgate.netuq.edu.au. L-Idose derivatives have been used as glycosyl acceptors in the synthesis of DS hexasaccharide fragments cicbiomagune.es. Historically, early DS fragment syntheses utilized unstable L-idopyranose chloride as a donor, often resulting in anomeric mixtures cicbiomagune.es. More recent strategies have focused on developing more efficient and stereoselective methods, leveraging L-Idose derivatives to build the characteristic IdoA-containing motifs found in DS. The biosynthesis of L-iduronic acid residues in dermatan sulfate has also been shown to be promoted by concomitant sulfation of the polymer nih.gov.
Strategies for Modular Assembly of Glycoconjugates
Modular synthesis, which involves the stepwise assembly of pre-synthesized oligosaccharide building blocks, is a cornerstone for constructing complex glycoconjugates like GAGs cicbiomagune.es. L-Idose derivatives are integral to this strategy, offering alternative pathways for preparing the essential L-iduronic acid building blocks needed for heparin-like oligosaccharides researchgate.net. The development of efficient synthetic routes to protected L-Idose and L-IdoA derivatives is paramount for enabling the modular assembly of GAGs with precise structural control cicbiomagune.es.
Solid-supported synthesis has emerged as a powerful tool for the accelerated synthesis of GAG libraries, allowing for variations in glycan sequence and sulfation patterns acs.org. This approach relies on the availability of well-characterized monosaccharide and disaccharide building blocks, including those derived from L-Idose, to facilitate iterative glycosylation reactions acs.orgcicbiomagune.es. The strategic combination of L-Idose, D-glucosamine, and D-galactosamine building blocks can pave the way for the automated preparation of diverse HS and DS precursors cicbiomagune.es.
Development of L-Idose-Containing Glycosyl Donors and Acceptors
The successful synthesis of GAG oligosaccharides hinges on the development of effective glycosyl donors and acceptors that can be selectively coupled to form specific glycosidic linkages. L-Idose derivatives have been extensively explored for this purpose, with numerous glycosyl donors and acceptors synthesized and evaluated researchgate.netacs.orgacs.org.
A common feature of L-ido-configured glycosyl donors with acyl protecting groups at the C-2 position is their tendency to promote the formation of 1,2-trans glycosidic linkages, often attributed to neighboring group participation researchgate.netacs.org. This phenomenon is critical for achieving the correct stereochemistry in GAG synthesis. Various types of donors, including thioglycosides, trichloroacetimidates, n-pentenyl orthoesters, and halides, have been prepared from L-Idose to facilitate glycosylation reactions researchgate.netuq.edu.auacs.orgacs.org. For instance, thioglycosides derived from L-Idose, often bearing non-participating groups at C-2, have been instrumental in synthesizing heparin-related oligosaccharides researchgate.net.
The synthesis of these building blocks often involves complex transformations, such as the stereoinversion of hydroxyl groups in D-sugar precursors, which can be assisted by neighboring acyl groups researchgate.net. Novel strategies, including substituent-directed approaches and the use of specific protecting groups like fluorides at the anomeric position, have been developed to optimize the selectivity for L-hexose products, including L-Idose researchgate.net. The availability of L-Idose building blocks, whether as donors or acceptors, is crucial for advancing the field of GAG synthesis and understanding their biological roles cicbiomagune.es.
Data Tables
Table 1: Key L-Idose Derived Glycosyl Donors and Their Applications in GAG Synthesis
| Glycosyl Donor Type | Key Features/Protecting Groups | Primary Application | Citation(s) |
| Thioglycosides | Ethanethiol, various acyl/benzyl protecting groups | GAG oligosaccharide synthesis, Heparan Sulfate fragments | researchgate.netnih.govuq.edu.au |
| Trichloroacetimidates | Various acyl protecting groups | GAG oligosaccharide synthesis, building blocks | researchgate.netcicbiomagune.es |
| n-Pentenyl orthoesters | Various protecting groups | Heparan Sulfate precursor assembly | acs.org |
| Halides | Acyl protecting groups | Glycosylation reactions | acs.org |
| Phenyl thioglycosides | 2,4,6-tri-O-acetyl-3-O-benzyl | Glycosylation for DS hexasaccharides | uq.edu.au |
Table 2: Synthetic Strategies for Accessing L-Idose and L-Iduronic Acid Derivatives
| Approach/Starting Material | Key Transformation/Strategy | Resulting L-Idose/IdoA Form | Key Features | Citation(s) |
| D-Glucofuranose derivatives | Stereoinversion of 5-OH (neighboring acyl group assistance) | L-Idose derivatives | Alternative route to IdoA building blocks | researchgate.net |
| Glucose-derived cyanohydrin | Lactonization ([3.2.1] or [2.2.2] lactones) | L-Iduronic acid lactones | Reversible conformation switch | acs.org |
| D-Glucuronic acid derivatives | Free radical reduction of C-5 bromide, epimerization | L-Iduronic acid derivatives | Substituent-directed selectivity | researchgate.net |
| 1,6-Anhydro-idose | Functionalization | L-Idosyl donors | Used for HS oligosaccharide synthesis | nih.gov |
| D-Glucose via protected intermediates | Configuration inversion at C2 (triflation, nucleophilic displacement) | L-Idose derivatives (e.g., ido-heptonolactone) | Critical for subsequent transformations | |
| D-Glucuronic acid glycals | Base catalyzed epimerization | L-Iduronic acid glycals | Transformation into glycosylating agents | researchgate.net |
Compound List
L-(-)-Idose
L-Iduronic acid (IdoA)
Heparan Sulfate (HS)
Dermatan Sulfate (DS)
Heparin
D-Glucuronic acid (GlcA)
D-Glucosamine (GlcN)
N-acetyl-D-glucosamine
N-sulfo-α-D-glucosamine
N-acetylgalactosamine
D-glucose
L-Idose thiophenol donor
β-L-idopyranosyl acceptor
L-Idosyl donors
L-Iduronic acid donors
L-Idose donors
L-Iduronic acid acceptors
L-Idose acceptors
L-Idopyranose chloride
Glycosyl donors
Glycosyl acceptors
Trichloroacetimidates
Thioglycosides
n-Pentenyl orthoesters
Halides
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-α-L-idopyranoside
D-glucofuranose derivatives
Glucose-derived cyanohydrin
D-Glucuronic acid derivatives
1,6-Anhydro-idose
D-Glucuronic acid glycals
D-Glucosamine-3-OH-Based Acceptor
D- and l-Fucopyranosyl Bromides
Diacetone-d-glucofuranose
l-Idopyranosyl Donor
IdoA(2S)-. GalN(4S)
D-GlcN-α-1,4-d-GlcA
L-IdoA/L-Ido components
Advanced Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For L-(-)-Idose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational behavior in solution.
Variable Temperature NMR (vt-NMR) for Conformational Dynamics
In solution, this compound exists as an equilibrium mixture of different conformers, primarily the α and β anomers of the pyranose form, and to a lesser extent, the furanose forms and the open-chain aldehyde. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the dynamics of this equilibrium. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the populations of the different conformers.
At lower temperatures, the rate of interconversion between conformers slows down, which can lead to the sharpening of signals or even the resolution of distinct signals for each conformer. Conversely, at higher temperatures, the interconversion becomes faster, potentially leading to the coalescence of signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, providing a deeper understanding of their relative stabilities. For aldohexoses like L-Idose, the equilibrium is typically dominated by the pyranose forms. The ratio of the anomers is temperature-dependent and can be quantified by integrating the respective anomeric proton signals in the ¹H NMR spectrum at various temperatures.
Table 1: Hypothetical Temperature Dependence of Anomeric Equilibrium for L-Idose
| Temperature (°C) | % α-pyranose | % β-pyranose |
|---|---|---|
| 10 | 35 | 65 |
| 25 | 40 | 60 |
| 50 | 45 | 55 |
| 80 | 50 | 50 |
Comprehensive 1D and 2D NMR for Connectivity and Configuration
The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of 1D and 2D NMR experiments.
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number and chemical environment of the protons in the molecule. For L-Idose, the anomeric proton (H-1) signals are typically found in the downfield region (around 4.5-5.5 ppm) and their coupling constants (³JH1,H2) are crucial for determining the anomeric configuration (α or β).
¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms. The anomeric carbon (C-1) resonates at a characteristic downfield chemical shift (around 90-100 ppm).
2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the sugar ring. Starting from the well-resolved anomeric proton, the entire spin system of the pyranose ring can often be assigned.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon signals based on the already assigned proton signals.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for confirming assignments and for identifying connections across quaternary carbons or heteroatoms.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aldohexopyranoses in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 / C-1 | 4.5 - 5.5 | 90 - 100 |
| H-2 / C-2 | 3.2 - 4.0 | 70 - 80 |
| H-3 / C-3 | 3.5 - 4.2 | 70 - 80 |
| H-4 / C-4 | 3.4 - 4.0 | 68 - 75 |
| H-5 / C-5 | 3.5 - 4.2 | 70 - 78 |
| H-6 / C-6 | 3.7 - 4.0 | 60 - 65 |
Note: These are general ranges and specific values for this compound may vary. Detailed experimental data for this compound is not consistently available in published literature.
Nuclear Overhauser Effect (NOE) for Spatial Proximity Analysis
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. In NMR spectroscopy, NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons that are close to each other (typically within 5 Å), regardless of whether they are connected through chemical bonds.
For this compound, NOESY is invaluable for determining the stereochemistry and preferred conformation of the pyranose ring. For instance, strong NOE correlations between protons on the same face of the ring (e.g., axial-axial or axial-equatorial protons) can confirm their relative orientation. Specifically, for the anomeric proton (H-1), its spatial relationship with other protons in the ring, such as H-3 and H-5, can definitively establish the α or β configuration. In the α-anomer, H-1 is axial and is expected to show strong NOEs to other axial protons, while in the β-anomer, H-1 is equatorial and will exhibit different NOE patterns.
X-ray Diffraction Studies for Solid-State Conformation
While NMR spectroscopy provides detailed information about the structure of this compound in solution, X-ray diffraction analysis of a single crystal provides the precise three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice.
The resulting electron density map allows for the determination of bond lengths, bond angles, and torsional angles with very high precision. This information is crucial for establishing the absolute configuration of the stereocenters and for determining the exact conformation of the pyranose ring (e.g., chair, boat, or skew-boat). Although obtaining suitable single crystals of underivatized sugars can be challenging, the structural information gleaned from X-ray diffraction is considered the "gold standard" for solid-state conformational analysis. As of the latest literature search, a dedicated crystal structure of this compound has not been prominently reported.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a polar and non-volatile compound like this compound, it is often coupled with a separation technique such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), the latter requiring prior derivatization to increase volatility.
GC-MS: For GC-MS analysis, the hydroxyl groups of L-Idose are typically derivatized, for example, by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile trimethylsilyl (B98337) (TMS) ethers. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized L-Idose, and a characteristic fragmentation pattern that can be used for identification. The fragmentation often involves the cleavage of C-C bonds in the sugar backbone and the loss of silyl (B83357) groups.
LC-MS: LC-MS allows for the analysis of L-Idose in its native form. Using soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can be performed on these parent ions to induce fragmentation. The resulting product ions provide valuable structural information, often arising from the cleavage of glycosidic bonds (if present in a larger molecule) and cross-ring cleavages.
Table 3: Common Adducts and Fragments in Mass Spectrometry of Hexoses
| Ion | Description | Typical m/z for Idose (C₆H₁₂O₆, MW=180.16) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 181.07 |
| [M+Na]⁺ | Sodiated adduct | 203.05 |
| [M+K]⁺ | Potassiated adduct | 219.02 |
| [M-H₂O+H]⁺ | Dehydrated protonated molecule | 163.06 |
Note: The exact m/z values can vary slightly depending on the isotopic composition.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a "fingerprint" of the functional groups present in the molecule.
For this compound, the FTIR spectrum is characterized by a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations of the alkyl groups appear in the 3000-2800 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to C-O stretching and C-C stretching, as well as various bending vibrations, which are characteristic of the specific structure of the sugar. While FTIR is generally not used for the de novo structural elucidation of a complex molecule like L-Idose, it serves as a valuable tool for confirming the presence of key functional groups and for comparing samples to a known standard.
Table 4: Characteristic FTIR Absorption Bands for Carbohydrates
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretching | Hydroxyl groups (intermolecular H-bonding) |
| 3000 - 2800 | C-H stretching | C-H bonds |
| ~1460 | C-H bending | CH₂ groups |
| ~1375 | C-H bending | CH₃ groups (if present in derivatives) |
| 1200 - 1000 | C-O stretching | Alcohols, ethers |
Note: This table provides general ranges for characteristic functional groups found in carbohydrates.
Biological Recognition and Enzymatic Interactions in Vitro and in Silico Studies
Contribution of L-Idose Residues to Conformational Properties of Glycosaminoglycans
The incorporation of L-iduronic acid (IdoA), the C-5 epimer of D-glucuronic acid, into GAG chains such as dermatan sulfate (B86663) and heparan sulfate, profoundly alters their structural and dynamic properties. oup.comnih.gov This modification is a key determinant of the polysaccharide's ability to bind to various protein ligands. nih.gov
Unlike the relatively rigid D-glucuronic acid, which predominantly exists in a single chair conformation (⁴C₁), the L-iduronic acid residue exhibits significant conformational flexibility. nih.gov This plasticity is a cornerstone of its biological function, allowing the GAG chain to adapt its shape to interact effectively with a wide range of proteins. nih.govscilit.comnih.gov
L-iduronic acid in solution exists in a dynamic equilibrium between three low-energy conformers: two chair forms (¹C₄ and ⁴C₁) and a skew-boat form (²S₀). nih.govnih.govwikipedia.org When IdoA is positioned within a polysaccharide chain, the equilibrium is primarily between the ¹C₄ and ²S₀ conformations. nih.govwikipedia.org This ability to switch between conformations generates a more flexible polysaccharide chain, which is crucial for specific interactions with proteins involved in processes like cell signaling, inflammation, and blood coagulation. nih.govnih.gov
| Conformer | Ring Shape | Prevalence | Notes |
|---|---|---|---|
| ¹C₄ | Chair | Significant | A major conformer in equilibrium within the GAG chain. nih.gov |
| ²S₀ | Skew-Boat | Significant | Contributes significantly to the conformational equilibrium, providing flexibility. nih.gov |
| ⁴C₁ | Chair | Minor | Contributes to the equilibrium mainly for terminal, non-sulfated IdoA residues. nih.gov |
The pattern of sulfation on the GAG chain exerts a powerful influence on the conformational equilibrium of L-iduronic acid residues. nih.gov This "sulfation code" fine-tunes the structure of the polysaccharide, dictating its binding specificity and biological activity.
Research has demonstrated that the location of sulfate groups can shift the balance between the ¹C₄ and ²S₀ conformers. For instance, when an L-iduronic acid-2-sulfate (IdoA2S) residue is preceded by a 3-O-sulfated amino sugar, the equilibrium is displaced toward the ²S₀ form. nih.gov Conversely, if the IdoA2S residue is at a non-reducing terminal, the ¹C₄ form is favored. nih.gov This modulation of the GAG backbone's shape is critical for creating specific binding sites for proteins. A study involving a synthetic pentasaccharide, Fondaparinux, showed that its IdoA(2S) residue exists in a conformational ratio of approximately 35:65 (¹C₄:²S₀), which can be significantly altered by binding to small molecules, highlighting the dynamic nature of this equilibrium. griffith.edu.au
| IdoA Context | Favored Conformer(s) | Reference |
|---|---|---|
| Internal IdoA or IdoA-2-Sulfate | ¹C₄ and ²S₀ | nih.gov |
| IdoA-2-Sulfate preceded by 3-O-sulfated sugar | ²S₀ | nih.gov |
| Terminal, non-sulfated IdoA | ¹C₄, ²S₀, and ⁴C₁ | nih.gov |
| Terminal, IdoA-2-Sulfate | ¹C₄ | nih.gov |
Enzymatic Transformations and Substrate Specificity
L-Idose and its precursors are substrates for several key enzymes, underscoring their role in metabolic pathways and the biosynthesis of complex carbohydrates.
Aldose reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. unipi.itnih.gov This pathway is implicated in the long-term complications of diabetes. nih.gov While D-glucose is a primary physiological substrate, its low concentration in the open-chain aldehyde form makes it difficult to use for in vitro enzyme studies. unipi.itresearchgate.net
L-Idose, the C-5 epimer of D-glucose, has emerged as a superior alternative substrate for studying aldose reductase activity. unipi.itbiosynth.com The hemiacetal form of L-Idose is less stable than that of D-glucose, resulting in a significantly higher concentration of the free aldehyde form available to the enzyme. unipi.itresearchgate.net This property leads to a lower Michaelis constant (Kₘ) for L-Idose compared to D-glucose, while the maximal reaction rate (kcat) remains essentially the same. unipi.itresearchgate.net Consequently, L-Idose is frequently used in research to screen for aldose reductase inhibitors that can preferentially target the polyol pathway without interfering with the enzyme's other detoxification roles. nih.govbiosynth.commdpi.com
The L-iduronic acid residues found in GAGs are not incorporated into the growing polysaccharide chain directly. Instead, they are created through a post-polymerization modification of their C-5 epimer, D-glucuronic acid (GlcA). oup.comnih.govnih.gov
This crucial transformation is catalyzed by a class of enzymes known as D-glucuronyl C5-epimerases. nih.govnih.govuniprot.org These enzymes act on GlcA residues already present within the GAG backbone, inverting the stereochemistry at the fifth carbon to form IdoA. nih.govresearchgate.net This epimerization is a key step in the biosynthesis of heparan sulfate and dermatan sulfate, as it introduces the conformational flexibility that is essential for their biological functions. nih.govnih.gov The activity of these epimerases, in conjunction with various sulfotransferases, generates the highly diverse and specific GAG structures required for regulating cellular processes. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
